2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide is an organic compound with the molecular formula C10H19Cl2NO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides
Scientific Research Applications
2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloroacetamide
- N,N-Diisopropylacetamide
- 2,2-Dichloro-n,n-dimethylacetamide
Uniqueness
2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
42276-93-7 |
---|---|
Molecular Formula |
C10H19Cl2NO |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
2,2-dichloro-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-7(2)5-13(6-8(3)4)10(14)9(11)12/h7-9H,5-6H2,1-4H3 |
InChI Key |
LKYFZECIPHDWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.